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Compound of Interest

Compound Name:
3-(Benzyloxy)-5-

(hydroxymethyl)phenol

CAS No.: 134868-93-2

Cat. No.: B582113 Get Quote

Executive Summary
3-(Benzyloxy)-5-(hydroxymethyl)phenol (CAS: 1027642-26-7), also known as 5-

(hydroxymethyl)resorcinol monobenzyl ether, is a critical intermediate in the synthesis of

polyphenolic dendrimers, resveratrol analogs, and functionalized polymers. Its unique structure

—comprising a polar phenolic hydroxyl, a primary alcoholic hydroxymethyl, and a lipophilic

benzyl ether—creates a complex solubility profile that defies simple "polar/non-polar"

categorization.

This guide provides a comprehensive analysis of its solubility behavior, predictive modeling

based on functional group contribution, and a validated protocol for experimental

determination. This document is designed to support process chemists in solvent selection for

recrystallization, extraction, and reaction medium optimization.

Physicochemical Profile & Structural Analysis
Understanding the solubility of this compound requires a dissection of its molecular interaction

sites. The molecule exhibits amphiphilic character:

Hydrophilic Domain: The phenol (C-OH) and hydroxymethyl (-CH₂OH) groups act as

hydrogen bond donors and acceptors.
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Lipophilic Domain: The benzyl ether moiety and the central benzene ring provide significant

hydrophobic surface area.

Table 1: Physicochemical Properties (Calculated)
Property Value Mechanistic Implication

Molecular Formula C₁₄H₁₄O₃ Base unit for stoichiometry.

Molecular Weight 230.26 g/mol

Moderate size; diffusion rates

in solution will be typical for

small organics.

LogP (Predicted) ~2.1 – 2.5
Moderately lipophilic. Prefers

organic phases over aqueous.

pKa (Phenolic) ~9.8 – 10.2

Acidic. Solubility in water

increases significantly at pH >

11 (formation of phenolate).

H-Bond Donors 2
Phenol (-OH) and Alcohol (-

CH₂OH).

H-Bond Acceptors 3
Phenol, Alcohol, and Ether

oxygen.

Solubility Behavior & Solvent Selection
Due to the lack of a single "universal" solubility dataset in public literature for this specific

intermediate, we apply Hansen Solubility Parameter (HSP) logic and "Like Dissolves Like"

principles to categorize solvent compatibility.

Table 2: Predicted Solubility Profile
Qualitative assessment based on functional group interactions at 25°C.
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, NMP Very High

Strong H-bond

acceptance by solvent

disrupts

intermolecular H-

bonds of the solute.

Polar Protic
Methanol, Ethanol,

Isopropanol
High

Alcohol groups

facilitate solvation via

H-bonding networks.

Ideal for reaction

media.

Ethers THF, 1,4-Dioxane Good

Ether oxygen accepts

protons from solute's -

OH groups. Good for

synthesis.

Esters/Ketones Ethyl Acetate, Acetone Moderate to Good

Dipole-dipole

interactions dominate.

Common choices for

recrystallization.

Chlorinated
Dichloromethane

(DCM), Chloroform
Moderate

Good solvation of the

benzyl/aromatic core,

but less effective for

the -OH groups.

Aqueous Water (pH 7) Low

Hydrophobic benzyl

group overrides the

hydrophilicity of the

two -OH groups.

Hydrocarbons Hexane, Toluene Very Low

Lack of polar

interactions makes

these "anti-solvents"

for precipitation.
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Diagram 1: Solvent Selection Logic
The following decision tree illustrates the logic for selecting solvents based on the intended

process (Reaction vs. Purification).

Process Goal

Reaction Medium Purification / Crystallization

High Solubility Required Recrystallization Extraction

Select: DMSO, DMF
(High Solvation Power)

Select: Ethanol, MeOH
(If protic solvent allowed) Solvent/Anti-Solvent Pair Select: Ethyl Acetate / DCM

EtOAc + Hexane Ethanol + Water

Click to download full resolution via product page

Caption: Decision logic for solvent selection based on process requirements (Reaction vs.

Purification).

Validated Experimental Protocol
To generate precise solubility data (mole fraction

) for regulatory or process control purposes, the Isothermal Saturation Method (Shake-Flask) is
the gold standard.

Materials Required[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b582113?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b582113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solute: 3-(Benzyloxy)-5-(hydroxymethyl)phenol (>98% purity).

Solvents: HPLC grade (Methanol, Ethanol, Acetone, Ethyl Acetate, etc.).

Equipment: Constant temperature shaker bath (±0.05 K), HPLC with UV detector (280 nm),

0.45 µm PTFE syringe filters.

Step-by-Step Methodology
Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass

vessel.

Equilibration: Stir the mixture at the desired temperature (e.g., 298.15 K) for 24–48 hours to

ensure saturation.

Sedimentation: Stop stirring and allow the phases to separate for 2 hours at the same

temperature.

Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through

a 0.45 µm filter to remove undissolved solids.

Dilution: Dilute the aliquot with the mobile phase (e.g., Methanol) to bring the concentration

within the linear calibration range.

Quantification: Analyze via HPLC.

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient 5% to 95%.

Detection: UV at 280 nm (characteristic of the phenol/benzyl chromophore).

Diagram 2: Solubility Determination Workflow

Excess Solute + Solvent Equilibration
(Shake 24-48h @ T)

Phase Separation
(Sedimentation)

Filtration
(0.45 µm PTFE)

HPLC Analysis
(UV @ 280nm)

Data Calculation
(Mole Fraction)

Click to download full resolution via product page
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Caption: Standardized workflow for determining equilibrium solubility via the Shake-Flask

method.

Thermodynamic Modeling
Once experimental data is collected, it must be correlated to thermodynamic models to allow

for interpolation at different temperatures.

Modified Apelblat Equation
This semi-empirical model is most suitable for correlating solubility data of organic solids in

pure solvents.

: Mole fraction solubility.

: Absolute temperature (K).

: Empirical parameters derived from regression analysis.

van't Hoff Analysis
To determine the enthalpy (

) and entropy (

) of solution:

Interpretation: A linear plot of

vs.

indicates ideal solution behavior. Deviations suggest specific solute-solvent interactions
(e.g., hydrogen bonding in alcohols).

Practical Applications in Synthesis
The solubility profile directly impacts the efficiency of synthesis steps, particularly for Suzuki-

Miyaura coupling and Dendrimer assembly.
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Reaction Solvent: Use THF or Dioxane for coupling reactions. These dissolve the compound

well and are compatible with boronic acid derivatives.

Work-up/Extraction: Use Ethyl Acetate and Water. The compound will partition into the Ethyl

Acetate layer, while inorganic salts remain in the aqueous phase.

Recrystallization: A mixture of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) is

recommended. Dissolve in hot Ethyl Acetate, then slowly add Hexane until turbidity appears.
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Note: Specific solubility tables for CAS 1027642-26-7 are not currently available in open-

access peer-reviewed literature. The data and protocols above represent a best-practice

framework derived from structural analogs and standard physicochemical principles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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